molecular formula C7H12O5 B030248 Dimethyl 3-hydroxypentanedioate CAS No. 7250-55-7

Dimethyl 3-hydroxypentanedioate

Cat. No.: B030248
CAS No.: 7250-55-7
M. Wt: 176.17 g/mol
InChI Key: CUPGMRSSZADEIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxyglutaric Acid dimethyl ester can be synthesized through the esterification of 3-hydroxyglutaric acid. One common method involves the reaction of 3-hydroxyglutaric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of 3-Hydroxyglutaric Acid dimethyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized lipase enzymes from Candida antarctica has also been studied for the enantioselective hydrolysis and ammonolysis of dimethyl 3-hydroxyglutarate .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyglutaric Acid dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield 3-oxoglutaric acid dimethyl ester.

    Reduction: Reduction of the ester groups can produce 3-hydroxyglutaric acid.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-oxoglutarate: Another esterified derivative of glutaric acid, used in similar applications.

    3-Hydroxyglutaric acid: The non-esterified form of 3-Hydroxyglutaric Acid dimethyl ester, involved in cellular metabolism.

    Dimethyl-1,3-acetonedicarboxylate: A related compound used in organic synthesis.

Uniqueness

3-Hydroxyglutaric Acid dimethyl ester is unique due to its prochiral nature, making it valuable in the synthesis of chiral compounds. Its involvement in cellular metabolism and potential as a biomarker for metabolic disorders further distinguishes it from other similar compounds .

Properties

IUPAC Name

dimethyl 3-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-11-6(9)3-5(8)4-7(10)12-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPGMRSSZADEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283136
Record name Dimethyl 3-hydroxypentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-55-7
Record name 1,5-Dimethyl 3-hydroxypentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 30047
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Record name 7250-55-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 3-hydroxypentanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of dimethyl 3-oxopentanedioate (20 g, 115 mmol) in anhydrous MeOH (140 mL) was added NaBH4 (2.33 g, 63.18 mmol) in small portions over 10 minutes. The mixture was stirred for 1 h at room temperature and concentrated. Water and EtOAc was added and the organic phase was separated and dried. The combined organic layer was concentrated to give the crude product, which was purified by column chromatography to give dimethyl 3-hydroxypentanedioate (9 g, 44%). 1H-NMR (CDCl3): 2.51 (m, 4H), 3.43 (m, 1H), 3.70 (m, 6H), 4.45 (m, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
2.33 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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